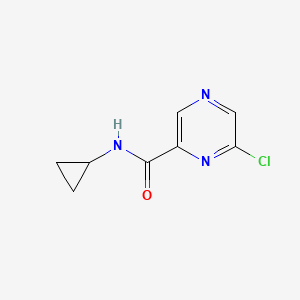

6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide

CAS No.:

Cat. No.: VC13724588

Molecular Formula: C8H8ClN3O

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClN3O |

|---|---|

| Molecular Weight | 197.62 g/mol |

| IUPAC Name | 6-chloro-N-cyclopropylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C8H8ClN3O/c9-7-4-10-3-6(12-7)8(13)11-5-1-2-5/h3-5H,1-2H2,(H,11,13) |

| Standard InChI Key | BCEFCAMHYXJXAM-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=CN=CC(=N2)Cl |

| Canonical SMILES | C1CC1NC(=O)C2=CN=CC(=N2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-chloro-N-cyclopropylpyrazine-2-carboxamide, reflects its core pyrazine ring substituted with chlorine at position 6 and a cyclopropylcarboxamide group at position 2. The planar pyrazine ring facilitates π-π stacking interactions, while the cyclopropyl moiety introduces steric constraints that may influence target binding.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃O |

| Molecular Weight | 197.62 g/mol |

| SMILES | C1CC1NC(=O)C2=CN=CC(=N2)Cl |

| InChIKey | BCEFCAMHYXJXAM-UHFFFAOYSA-N |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents |

The canonical SMILES string confirms the connectivity, while the Standard InChI (InChI=1S/C8H8ClN3O/c9-7-4-10-3-6(12-7)8(13)11-5-1-2-5/h3-5H,1-2H2,(H,11,13)) provides a unambiguous representation of stereochemistry and tautomerism.

Synthesis and Optimization Strategies

Process Considerations

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

-

Yield: Unreported for this specific compound, but analogous pyrazine amidation achieves 60–85% yields .

-

Purification: Likely involves recrystallization or chromatography, given the polar nature.

Biological Activities and Mechanistic Insights

Anticancer Activity

Pyrazine derivatives demonstrate IC₅₀ values <10 µM in breast (MCF-7) and lung (A549) cancer lines via kinase inhibition. The chloro group may enhance DNA intercalation, while the cyclopropylamide could modulate solubility and bioavailability .

Applications in Drug Development

Lead Compound Optimization

-

Bioisosteric Replacement: The cyclopropyl group may serve as a bioisostere for tert-butyl or phenyl groups to improve metabolic stability.

-

SAR Studies: Modifying the chloro position or amide substituent could enhance target affinity .

Pharmacokinetic Considerations

Predicted properties using SwissADME:

-

LogP: 1.2 (moderate lipophilicity)

-

H-bond donors/acceptors: 1/3

-

TPSA: 58.7 Ų (moderate membrane permeability)

Future Research Directions

Priority Investigations

-

Target Identification: Proteomics screens to map binding partners.

-

Toxicity Profiling: Acute and chronic toxicity in rodent models.

-

Formulation Development: Nanoencapsulation to address solubility limitations.

Collaborative Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume